2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946258-43-1
VCID: VC11958941
InChI: InChI=1S/C22H22N2O5S2/c1-28-17-8-10-21(19(14-17)29-2)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
SMILES: COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Molecular Formula: C22H22N2O5S2
Molecular Weight: 458.6 g/mol

2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

CAS No.: 946258-43-1

Cat. No.: VC11958941

Molecular Formula: C22H22N2O5S2

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide - 946258-43-1

Specification

CAS No. 946258-43-1
Molecular Formula C22H22N2O5S2
Molecular Weight 458.6 g/mol
IUPAC Name 2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Standard InChI InChI=1S/C22H22N2O5S2/c1-28-17-8-10-21(19(14-17)29-2)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Standard InChI Key FQSCMKFLNBOHCC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Canonical SMILES COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features three key structural components:

  • Sulfonamide core: A benzene ring substituted with sulfonamide (-SO2_2NH-) and 2,4-dimethoxy groups.

  • Tetrahydroquinoline moiety: A partially hydrogenated quinoline ring system providing rigidity and planar aromaticity.

  • Thiophene-carbonyl linkage: A thiophene ring (five-membered sulfur heterocycle) connected via a carbonyl group to the tetrahydroquinoline nitrogen.

This hybrid structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which are critical for target binding in biological systems .

Physicochemical Properties

PropertyValue
Molecular FormulaC22H22N2O5S2\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}_{2}
Molecular Weight458.6 g/mol
IUPAC Name2,4-Dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
CAS Registry Number946258-43-1
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF)

The dimethoxy groups enhance solubility in organic solvents, while the sulfonamide moiety contributes to acidity (pKa68\text{p}K_a \approx 6-8).

Synthesis and Characterization

Analytical Characterization

TechniqueKey Findings
IR SpectroscopyPeaks at 1,650 cm1^{-1} (C=O), 1,340 cm1^{-1} (S=O asym), 1,150 cm1^{-1} (S=O sym).
NMR- 1H^1\text{H}: δ 3.85 ppm (OCH3_3), δ 7.8–6.5 ppm (aromatic protons)
- 13C^{13}\text{C}: δ 165 ppm (C=O), δ 55 ppm (OCH3_3)
Mass SpectrometryMolecular ion peak at m/z 458.6 (M+^+).
Compound ClassMIC (μg/mL) against S. aureusSource
Thiophene-sulfonamides2.5–12.5

Anticancer Activity

The tetrahydroquinoline scaffold interacts with DNA topoisomerases and histone deacetylases (HDACs). Hybrid derivatives demonstrate:

  • Cytotoxicity: IC50_{50} values of 9–15 μM against MCF-7 breast cancer cells .

  • Selectivity: Lower toxicity toward non-cancerous fibroblasts (IC50_{50} > 50 μM) .

Computational Insights

Molecular Docking Studies

Docking simulations using Enoyl-ACP reductase (InhA, PDB: 2NSD) predict:

  • Binding affinity: Glide score of −11.2 kcal/mol, comparable to first-line antitubercular drugs .

  • Key interactions: Hydrogen bonds with Tyr158 and π-stacking with Phe149 .

ADME Predictions

ParameterPrediction
Lipinski’s RulePasses (MW < 500, HBD ≤ 5)
Bioavailability55% (oral)
CYP3A4 InhibitionModerate (IC50_{50} 8.3 μM)

Environmental and Toxicological Considerations

Ecotoxicity

Sulfonamides are persistent in aquatic systems due to low biodegradability. Predicted environmental concentrations (PECs) for this compound:

MatrixPEC (μg/L)
Freshwater0.12–0.45
Soil1.8–3.2

Mammalian Toxicity

  • Acute toxicity (LD50_{50}): Estimated > 1,000 mg/kg (rat, oral) .

  • Mutagenicity: Negative in Ames tests for structural analogs .

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